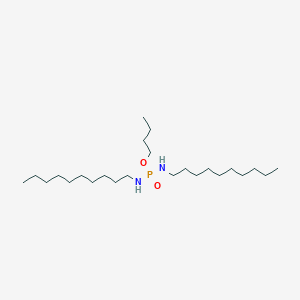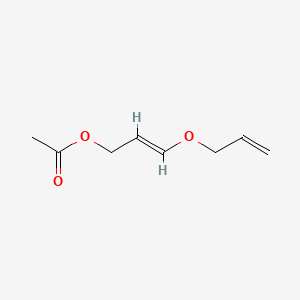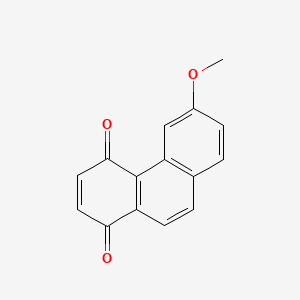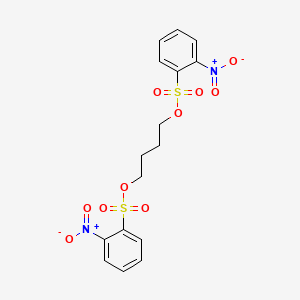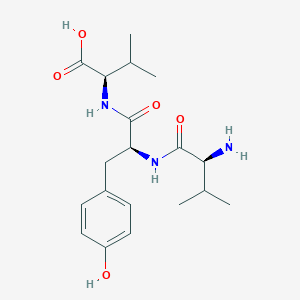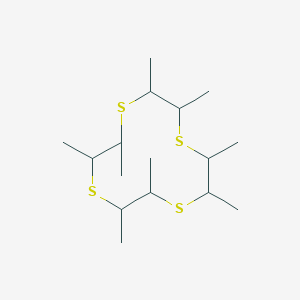
2,3,5,6,8,9,11,12-Octamethyl-1,4,7,10-tetrathiacyclododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6,8,9,11,12-Octamethyl-1,4,7,10-tetrathiacyclododecane is a complex organic compound characterized by its unique structure and properties. This compound is part of the larger family of cyclic organosulfur compounds, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,8,9,11,12-Octamethyl-1,4,7,10-tetrathiacyclododecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl-substituted thiols with a suitable cyclization agent. The reaction conditions often require a catalyst to facilitate the formation of the cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and distillation to isolate the desired product from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6,8,9,11,12-Octamethyl-1,4,7,10-tetrathiacyclododecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to thiols.
Substitution: The compound can participate in substitution reactions where one or more of its methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
2,3,5,6,8,9,11,12-Octamethyl-1,4,7,10-tetrathiacyclododecane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2,3,5,6,8,9,11,12-Octamethyl-1,4,7,10-tetrathiacyclododecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and processes. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octamethylcyclotetrasiloxane: Another cyclic compound with similar structural features but different chemical properties.
Tetrakis(trimethylsilyloxy)silane: A silicon-based compound with multiple methyl groups.
Propriétés
Numéro CAS |
63084-43-5 |
|---|---|
Formule moléculaire |
C16H32S4 |
Poids moléculaire |
352.7 g/mol |
Nom IUPAC |
2,3,5,6,8,9,11,12-octamethyl-1,4,7,10-tetrathiacyclododecane |
InChI |
InChI=1S/C16H32S4/c1-9-10(2)18-13(5)14(6)20-16(8)15(7)19-12(4)11(3)17-9/h9-16H,1-8H3 |
Clé InChI |
VEYXSKVIHVHMSN-UHFFFAOYSA-N |
SMILES canonique |
CC1C(SC(C(SC(C(SC(C(S1)C)C)C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


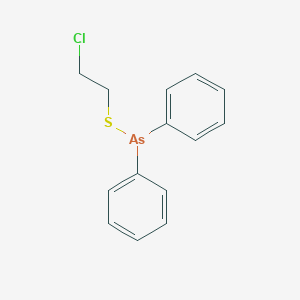
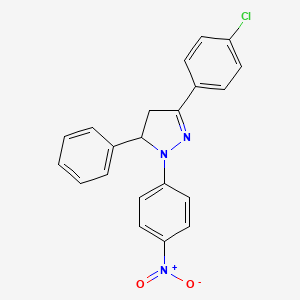
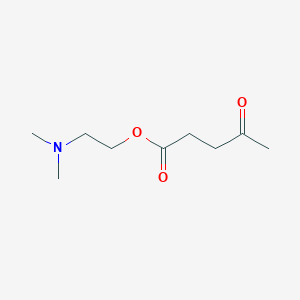
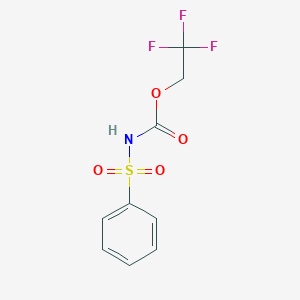
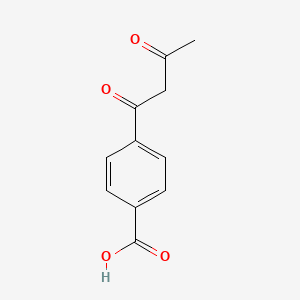
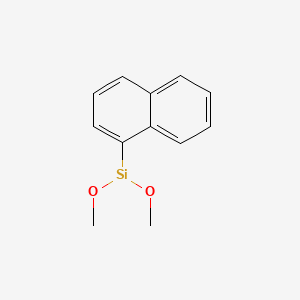
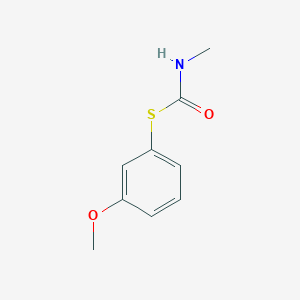
![1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione](/img/structure/B14497218.png)
